REACTION_CXSMILES
|
C[Si](C)(C)[O-:3].[Na+].[Br:7][C:8]1[C:13]([F:14])=[CH:12][C:11]([N+:15]([O-:17])=[O:16])=[C:10](F)[CH:9]=1>C1COCC1>[Br:7][C:8]1[C:13]([F:14])=[CH:12][C:11]([N+:15]([O-:17])=[O:16])=[C:10]([OH:3])[CH:9]=1 |f:0.1|
|
Name
|
sodium trimethylsilanolate
|
Quantity
|
31.1 mmol
|
Type
|
reactant
|
Smiles
|
C[Si]([O-])(C)C.[Na+]
|
Name
|
|
Quantity
|
2.47 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=C1F)[N+](=O)[O-])F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A bright red suspension was formed
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 27 hours
|
Duration
|
27 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
Water (6 mL) was added
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM (70 mL×2)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=CC(=C(C1)O)[N+](=O)[O-])F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.05 g | |
YIELD: PERCENTYIELD | 2.06% | |
YIELD: CALCULATEDPERCENTYIELD | 205.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |